molecular formula C7H6BFO3 B1350646 3-Fluoro-4-formylphenylboronic acid CAS No. 248270-25-9

3-Fluoro-4-formylphenylboronic acid

Cat. No. B1350646
CAS RN: 248270-25-9
M. Wt: 167.93 g/mol
InChI Key: NZNRMUVHUVCIBR-UHFFFAOYSA-N
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Description

3-Fluoro-4-formylphenylboronic acid, also known as 3-Fluoro-4-formylbenzeneboronic acid, is a chemical compound with the empirical formula C7H6BFO3 . It has a molecular weight of 167.93 . This compound is used as a reactant for the preparation of MIDA boronates for Suzuki-Miyaura cross-coupling reactions and the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .


Molecular Structure Analysis

The geometric structure of this compound has been investigated using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) level . The FT-IR and FT-Raman spectra were recorded for the molecule .


Chemical Reactions Analysis

This compound is used as a reactant in the preparation of MIDA boronates for Suzuki-Miyaura cross-coupling reactions . It is also used in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .


Physical And Chemical Properties Analysis

This compound is a solid compound . The SMILES string representation of the molecule is OB(O)c1ccc(C=O)c(F)c1 . The InChI key is NZNRMUVHUVCIBR-UHFFFAOYSA-N .

Scientific Research Applications

Antifungal Activity

3-Fluoro-4-formylphenylboronic acid and its isomers have demonstrated significant antifungal properties. In particular, 4-fluoro-2-formylphenylboronic acid showed potent antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. This compound, being an analogue of the antifungal drug Tavaborole, underscores the crucial role of fluorine substituent positioning in antifungal efficacy (Borys et al., 2019).

Spectroscopic Studies

Studies utilizing Fourier-transform infrared absorption (FT-IR), Raman, and surface-enhanced Raman spectroscopy (SERS) have explored the adsorption mechanisms of fluoro and formyl analogues of phenylboronic acids, including this compound. These studies highlight how the type and position of substituents like fluorine impact the molecular geometry and adsorption characteristics of these compounds (Piergies et al., 2013).

Structural and Vibrational Analysis

Detailed structural and vibrational analysis of fluoro-substituted formylphenylboronic acids, including this compound, has been conducted. This research includes NMR spectroscopy and single-crystal XRD methods to understand the properties and tautomeric equilibria influenced by the fluorine position (Kowalska et al., 2016).

Tautomeric Equilibrium Studies

Functionalized 2-formylphenylboronic acids, including those with a fluorine substituent, show interesting tautomeric rearrangements forming corresponding oxaboroles. X-Ray analyses and NMR spectroscopy have been used to investigate these equilibria, providing insights into the molecular structures and dynamics (Luliński et al., 2007).

Molecular Docking Studies

Research involving molecular docking studies of compounds like this compound has been conducted. These studies focus on the interaction of these compounds with anti-apoptotic proteins, highlighting their potential in therapeutic applications (Tanış et al., 2020).

Antiproliferative Potential in Cancer Research

Phenylboronic acid derivatives, including those with fluorine substituents, have been evaluated for their antiproliferative potential in cancer cell lines. These studies provide insights into the structure-activity relationship and their mode of action in inducing apoptosis in cancer cells (Psurski et al., 2018).

Safety and Hazards

3-Fluoro-4-formylphenylboronic acid is considered hazardous. It is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(3-fluoro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNRMUVHUVCIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381054
Record name 3-Fluoro-4-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

248270-25-9
Record name 3-Fluoro-4-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-4-formylphenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Fluoro-4-formylphenylboronic acid interact with its target molecules?

A: this compound exhibits high affinity for cis-diol-containing compounds, forming reversible boronate ester bonds in aqueous media. [, , ] This interaction is particularly useful for capturing and enriching compounds like lincomycin, clindamycin, and shikimic acid. [, , ]

Q2: What are the key structural characteristics of this compound relevant to its applications?

A: The presence of both boronic acid and formyl functional groups on the aromatic ring contributes to the compound's unique properties. [] The boronic acid moiety facilitates reversible covalent bonding with cis-diols, while the formyl group offers a site for further chemical modifications or conjugation. [, , ]

Q3: How does the structure of this compound relate to its binding affinity and selectivity?

A: Research suggests that incorporating this compound as a functional monomer during molecular imprinting enhances the selectivity and binding capacity of the resulting materials. [, ] The fluorine atom's electron-withdrawing effect likely influences the acidity of the boronic acid group, impacting its affinity for cis-diols and overall binding strength. [, ]

Q4: Are there computational studies exploring the properties of this compound?

A: Yes, Density Functional Theory (DFT) calculations have been employed to characterize the geometric structure, vibrational frequencies, and electronic properties of this compound. [] These studies provide valuable insights into the molecule's reactivity and potential for further modifications. []

Q5: What are the current and potential applications of this compound in analytical chemistry?

A: this compound serves as a key component in developing highly selective and efficient solid-phase extraction materials. [, ] By functionalizing magnetic nanoparticles or silica nanoparticles with this compound, researchers have created materials capable of selectively extracting and enriching cis-diol-containing analytes from complex matrices like milk, chicken, and herbal medicines. [, , ] These advancements hold significant promise for applications in food safety monitoring, pharmaceutical analysis, and natural product research.

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